molecular formula C25H32O2 B1678685 Quinestrol CAS No. 152-43-2

Quinestrol

Cat. No. B1678685
CAS RN: 152-43-2
M. Wt: 364.5 g/mol
InChI Key: PWZUUYSISTUNDW-UHFFFAOYSA-N
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Description

Quinestrol, also known as ethinylestradiol cyclopentyl ether (EECPE), is an estrogen medication used in menopausal hormone therapy, hormonal birth control, and to treat breast and prostate cancer . It is a prodrug of ethinylestradiol (EE), with no estrogenic activity of its own . After oral administration, it is stored in adipose tissue where it is slowly released and metabolized principally to the parent compound, ethinylestradiol .


Molecular Structure Analysis

Quinestrol has a molecular formula of C25H32O2 and a molar mass of 364.529 g/mol . The IUPAC name for Quinestrol is (8R,9S,13S,14S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol .


Chemical Reactions Analysis

Quinestrol has been shown to have adsorption-desorption behavior in soils . The Freundlich and Langmuir models were applied to the sorption-desorption data to examine the affinity towards Quinestrol of the soils .


Physical And Chemical Properties Analysis

Quinestrol is a 17-hydroxy steroid and a terminal acetylenic compound. It has a role as a xenoestrogen . The Kf and Kfdes values of Quinestrol in the tested soils ranged from 3.72 to 20.47 mg1−n Ln kg−1 and from 1.26 to 7.8 mg1−n Ln kg−1, respectively .

Scientific Research Applications

Photodegradation in Water

Quinestrol, a synthetic estrogen, has been studied for its photodegradation in water. It degrades under UV and solar irradiation, with factors like hydrogen peroxide concentration, water type, and quinestrol concentration affecting the rate. The study identified at least ten photodegradation products in water exposed to UV irradiation (Tang et al., 2012).

Reproductive Hormone Effects in Gerbils

Research on female Mongolian gerbils demonstrated that quinestrol affects reproductive hormone expression, secretion, and receptor levels. It altered serum and pituitary concentrations of key reproductive hormones, and its impact was both time- and dose-dependent (Lv et al., 2012).

Environmental Degradation

A study on the plateau pika population highlighted quinestrol's degradation in soil and water, showing its dissipation half-life and how microbial activity influences its degradation. The research concluded that quinestrol's complete degradation occurs in a relatively short time, but further investigation into its ecological and environmental safety is needed (Zhang et al., 2013).

Reproductive Organ and Hormone Effects in Gerbils

Quinestrol's effects on reproductive organs, hormones, and enzymes in female Mongolian gerbils were studied, showing significant changes in uterine weight, progesterone and estradiol levels, and detoxification enzymes. The study highlighted quinestrol's reversible influence on reproductive aspects (Su et al., 2017).

Reproductive Toxicity in Male Rats

Another study focused on quinestrol's impact on reproductive hormones and antioxidant status in adult male rats. It revealed that quinestrol significantly reduced testis and epididymides weight, sperm counts, and altered several hormone levels. The research suggests that endocrine disorders and oxidative stress may be involved in quinestrol-induced reproductive toxicity (Li et al., 2014).

Complex Formation for Agricultural Use

Quinestrol's inclusion complex with 2,6-di-O-methyl-β-cyclodextrin was prepared for potential use in rat control products in agriculture. The study involved characterizing the complex and suggested that it could enhance quinestrol's water solubility, making it useful for agricultural applications (Wang et al., 2013).

Oxidative Stress and Spermatogenesis in Gerbils

Quinestrol's effects on oxidative stress and abnormal spermatogenesis in male Mongolian gerbils were evaluated. The study found that quinestrol treatment led to decreased antioxidant enzymes, increased malondialdehyde concentration, and significant changes in testicular weight and sperm quality (Shen et al., 2012).

Adsorption-Desorption in Soils

A study on the adsorption-desorption behavior of quinestrol in soils from different areas of China was conducted to assess its environmental risk. The research found that quinestrol's adsorption was correlated with soil total organic carbon and cation exchange capacity, suggesting low mobility potential in soils (Guo et al., 2020).

Fertility Recovery in Treated Mice

The recovery rate of male fertility after quinestrol administration was studied in mice. It was found that quinestrol's anti-fertility effects were of shorter duration compared to diethylstilbestrol, another estrogenic compound (Liu et al., 2017).

Spermatogenic Apoptosis in Mice

Quinestrol's effects on spermatogenesis in adult male mice were investigated, showing that it led to decreased sperm counts, reduced testicular weight, and induced apoptosis in spermatogenic cells. The study suggests that oxidative stress and specific apoptotic pathways are involved (Li et al., 2014).

Apoptotic Pathways in Rat Testes

Research on quinestrol-induced spermatogenic apoptosis in adult male rats revealed that it impacts the expression of various apoptotic markers. The study provides insight into the pathways involved in quinestrol-induced abnormal spermatogenesis (Li et al., 2014).

Social Behavior in Brandt's Voles

The impact of quinestrol on social behavior and reproductive physiology in Brandt's voles was evaluated. The study indicated that while quinestrol reduced reproductive parameters, it had little effect on social behavior, suggesting its potential as a sterilant with minimal behavioral side effects (Wang et al., 2011).

Hormonal Effects on Mastomys Natalensis

Quinestrol's effects on Mastomys natalensis, a rodent pest species, were studied. The research found that quinestrol, both alone and in combination with levonorgestrel, affected rodent fertility, with significant implications for pest management (Massawe et al., 2017).

Safety And Hazards

Quinestrol is harmful if swallowed, in contact with skin, or if inhaled. It may cause cancer and may damage fertility or the unborn child . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

properties

IUPAC Name

(8R,9S,13S,14S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O2/c1-3-25(26)15-13-23-22-10-8-17-16-19(27-18-6-4-5-7-18)9-11-20(17)21(22)12-14-24(23,25)2/h1,9,11,16,18,21-23,26H,4-8,10,12-15H2,2H3/t21-,22-,23+,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZUUYSISTUNDW-VAFBSOEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046553
Record name Quinestrol
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Molecular Weight

364.5 g/mol
Source PubChem
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Physical Description

Solid
Record name Quinestrol
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Solubility

1.57e-03 g/L
Record name Quinestrol
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Mechanism of Action

Estrogens diffuse into their target cells and interact with a protein receptor (the estrogen receptor). Estrogen interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA. The mRNA interacts with ribosomes to produce specific proteins that express the effect of estradiol upon the target cell. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. Target cells include the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. The combination of an estrogen with a progestin suppresses the hypothalamic-pituitary system, decreasing the secretion of gonadotropin-releasing hormone (GnRH).
Record name Quinestrol
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Product Name

Quinestrol

CAS RN

152-43-2
Record name Quinestrol
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Record name QUINESTROL
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Melting Point

107.5 °C
Record name Quinestrol
Source DrugBank
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Record name Quinestrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015579
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,400
Citations
D Wang, N Li, M Liu, B Huang, Q Liu, X Liu - Physiology & behavior, 2011 - Elsevier
… Physiological data revealed that quinestrol had also effectively … quinestrol has anti-fertility capabilities with little behavioral side effects on Brandt's voles, which suggested quinestrol's …
Number of citations: 38 www.sciencedirect.com
Z Zhibin - Acta Theriologica Sinica, 2015 - mammal.cn
Fertility control is attracting high attention in rodent pest control due to problems of traditional culling. Since the first report by Zhang in 2004, the anti fertility effects of levonorgestrel …
Number of citations: 18 www.mammal.cn
XH Lv, DZ Shi - Experimental animals, 2011 - jstage.jst.go.jp
… To our knowledge, the application of quinestrol for fertility control in … of quinestrol in Mongolian gerbils been studied. The objectives of this study were to confirm whether quinestrol …
Number of citations: 22 www.jstage.jst.go.jp
T Tang, K Qian, T Shi, F Wang, P Li, J Li, Y Cao - Chemosphere, 2012 - Elsevier
Quinestrol is synthetic estrogen used in contraceptive and … In this study, the photodegradation kinetics of quinestrol in … , and the initial concentrations of quinestrol. Concurrently, the …
Number of citations: 36 www.sciencedirect.com
M Liu, J Qu, M Yang, Z Wang, Y Wang… - Pest Management …, 2012 - Wiley Online Library
… In this study, an investigation was made of the infertility effects of quinestrol (E), levonorgestrel (P) and a combination of the two (EP, ratio E:P = 1:2) on plateau pikas during 2007 and …
Number of citations: 54 onlinelibrary.wiley.com
Q Liu, J Qin, Q Chen, D Wang, D Shi - Integrative Zoology, 2013 - Wiley Online Library
… males and quinestrol-treated females. Aggression of control females toward quinestrol-treated males was higher than that of quinestrol-treated females, and defense of quinestrol-…
Number of citations: 37 onlinelibrary.wiley.com
J Li, F Chen, Y Chen, Z Wang - Toxicology Mechanisms and …, 2014 - Taylor & Francis
… For further understanding the effects of quinestrol on the male reproduction, this study investigates the mechanism involved in quinestrol-induced spermatogenic cell apoptosis in adult …
Number of citations: 16 www.tandfonline.com
M Liu, X Wan, Y Yin, Y Li, F Sun… - Reproduction, Fertility …, 2012 - CSIRO Publishing
… The EP-1 compound is a mixture of levonorgestrel and quinestrol in a ratio of 2 : 1. In the present study, 18 mg EP-1, 12 mg levonorgestrel and 6 mg quinestrol were ground separately …
Number of citations: 23 www.publish.csiro.au
M Zhao, M Liu, D Li, X Wan, LA Hinds… - Integrative …, 2007 - Wiley Online Library
… The combination of levonorgestrel and quinestrol (EP‐1) has … its components, levonorgestrel (P) and quinestrol (E), on the fertility of … Our results indicated that quinestrol (E) significantly …
Number of citations: 80 onlinelibrary.wiley.com
DW Wang, CB Ouyang, Q Liu, HL Yuan, XH Liu - Carbohydrate polymers, 2013 - Elsevier
… As a continuation of our studies, an inclusion complex of quinestrol with DM-β-CD was … of quinestrol through complexation with DM-β-CD. The inclusion complex of quinestrol and DM-β-…
Number of citations: 44 www.sciencedirect.com

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